molecular formula C9H9BrN2O B11712069 1-(2-Bromopyridin-4-YL)pyrrolidin-2-one

1-(2-Bromopyridin-4-YL)pyrrolidin-2-one

Cat. No.: B11712069
M. Wt: 241.08 g/mol
InChI Key: DIBSZCHVINTNEA-UHFFFAOYSA-N
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Description

1-(2-Bromopyridin-4-YL)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a bromopyridine moiety attached to a pyrrolidinone ring, which imparts unique chemical and biological properties.

Preparation Methods

The synthesis of 1-(2-Bromopyridin-4-YL)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 2-bromopyridine with pyrrolidin-2-one under specific conditions. For instance, a mixture of 2-bromopyridine and pyrrolidin-2-one can be heated in the presence of a base such as potassium carbonate in a suitable solvent like 1-methylpyrrolidin-2-one at elevated temperatures. This reaction typically proceeds through nucleophilic substitution, where the bromine atom is replaced by the pyrrolidinone group.

Chemical Reactions Analysis

1-(2-Bromopyridin-4-YL)pyrrolidin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dehalogenated products.

    Cyclization Reactions: The pyrrolidinone ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Bromopyridin-4-YL)pyrrolidin-2-one has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties.

    Organic Synthesis: The compound is used as a versatile intermediate in the synthesis of various heterocyclic compounds.

    Material Science: It can be employed in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromopyridin-4-YL)pyrrolidin-2-one involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the pyrrolidinone ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of target proteins and influence biological pathways.

Comparison with Similar Compounds

1-(2-Bromopyridin-4-YL)pyrrolidin-2-one can be compared with other similar compounds, such as:

    1-(4-Bromopyridin-2-yl)pyrrolidin-2-one: This compound has the bromine atom at a different position on the pyridine ring, which can lead to different reactivity and biological activity.

    1-(5-Bromopyrimidin-2-yl)pyrrolidin-2-one: This compound features a pyrimidine ring instead of a pyridine ring, which can result in distinct chemical properties and applications.

Properties

Molecular Formula

C9H9BrN2O

Molecular Weight

241.08 g/mol

IUPAC Name

1-(2-bromopyridin-4-yl)pyrrolidin-2-one

InChI

InChI=1S/C9H9BrN2O/c10-8-6-7(3-4-11-8)12-5-1-2-9(12)13/h3-4,6H,1-2,5H2

InChI Key

DIBSZCHVINTNEA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC(=NC=C2)Br

Origin of Product

United States

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